2-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(2-methylbut-3-yn-2-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-4-11(2,3)13-9-8(10(14)15)6-5-7-12-9/h1,5-7H,2-3H3,(H,12,13)(H,14,15) |
InChI Key |
POMMZIHNDILOJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NC1=C(C=CC=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Multi-Component Coupling and Functionalization
One promising approach involves the initial synthesis of the pyridine-3-carboxylic acid core, followed by selective amination and alkynylation:
Step 1: Synthesis of Pyridine-3-carboxylic Acid Core
The pyridine-3-carboxylic acid can be prepared via oxidative cyclization of suitable precursors such as 2-aminobenzaldehyde derivatives or through Vilsmeier-Haack formylation of pyridine derivatives, followed by oxidation. For example, oxidation of 2,aminobenzaldehyde derivatives with potassium permanganate or potassium dichromate yields pyridine-3-carboxylic acids.
Step 2: Selective Amination with 2-Methylbut-3-yn-2-ylamine
The amino group can be introduced via nucleophilic substitution or amide formation using the corresponding amine. The key challenge is to attach the (2-methylbut-3-yn-2-yl) moiety selectively to the amino group on the pyridine ring.
Step 3: Alkynylation at the 2-position of the Pyridine Ring
The terminal alkyne (2-methylbut-3-yn-2-yl) can be introduced via Sonogashira coupling using a suitable halogenated pyridine intermediate (e.g., 3-bromopyridine-2-carboxylic acid) and the corresponding alkynyl reagent. This cross-coupling is catalyzed by palladium and copper catalysts under mild conditions, providing high regioselectivity.
Preparation via Oxidative C–C Bond Cleavage of Precursor Compounds
Based on patent methods for pyridine derivatives, an alternative route involves oxidative cleavage of suitable precursors:
-
Starting from 2-aminobenzyl derivatives or quinoline analogs , perform oxidative cleavage using hydrogen peroxide or tert-butyl hydroperoxide (TBHP) in the presence of a base or metal-free conditions.
This oxidative cleavage yields the pyridine-3-carboxylic acid core with the amino substituent in place.
The alkynyl group can be introduced subsequently via Sonogashira coupling with the appropriate alkynyl halide.
Amidation and Alkynylation via Metal-Free Oxidative Methods
Recent advances demonstrate metal-free oxidative amidation as a versatile route:
-
Use α-bromoketones and 2-aminopyridine derivatives under oxidative conditions with TBHP or similar oxidants in organic solvents to form N-(pyridin-2-yl)amides .
The amino group in the pyridine ring can be selectively functionalized with the 2-methylbut-3-yn-2-yl substituent via alkynylation using Sonogashira or copper-catalyzed coupling.
-
Metal-free conditions reduce impurities and facilitate cleaner reactions.
The methodology allows for the introduction of various substituents, including the alkynyl group, with high efficiency.
Synthetic Route Summary with Data Table
Notes and Considerations:
- Reaction Conditions: Mild to moderate temperatures (25–80°C) are typical, with inert atmospheres often preferred during coupling steps.
- Solvent Choice: Common solvents include ethanol, acetonitrile, or dimethylformamide (DMF) for coupling; aqueous media are used during oxidation and acidification.
- Yield Optimization: Use of excess reagents, controlled temperature, and purification techniques such as chromatography or recrystallization enhances yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds, highlighting key differences in substituents, core structures, and similarity scores derived from molecular descriptors:
*Molecular weight inferred from analog in .
Key Structural and Functional Differences:
Substituent Type: The target compound’s propargylamine group contrasts with piperazine (33522-80-4) or anilino (85726-29-0) substituents, which lack alkyne reactivity . Compared to 2-(methylamino)pyridine-3-carboxylic acid (32399-13-6), the target’s bulkier alkyne substituent may reduce solubility but enhance hydrophobic interactions .
Benzoic acid derivatives (e.g., 479553-01-0) replace pyridine with benzene, impacting electronic properties and binding affinity .
Functional Groups :
- Halogenated analogs (e.g., 83164-82-3) introduce bromine, enabling halogen bonding but lacking the alkyne’s synthetic versatility .
Research Findings and Implications
Physicochemical Properties :
- The propargylamine substituent likely increases lipophilicity (logP ~2.5 estimated), which could enhance membrane permeability compared to more polar derivatives like 2-(4-methylpiperazinyl)nicotinic acid (predicted logP ~1.8) .
Biological Interactions :
- Piperazine-containing analogs (e.g., 33522-80-4) may exhibit improved solubility and basicity due to amine protonation, whereas the target’s alkyne could stabilize π-π interactions in hydrophobic binding pockets .
Positional Isomerism :
- The C3 vs. C4 carboxylic acid placement (target vs. 1537528-88-3) may influence intermolecular interactions, such as salt bridge formation in enzymatic active sites .
Limitations and Gaps: No direct data on the target’s solubility, stability, or biological activity are available in the evidence. Further experimental studies are needed to validate inferred properties.
Biological Activity
2-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid is a complex organic compound with the molecular formula C11H12N2O2. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | 2-(2-methylbut-3-yn-2-ylamino)pyridine-3-carboxylic acid |
| InChI Key | POMMZIHNDILOJT-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities and receptor functions, leading to various pharmacological effects. The compound's amino and carboxylic acid groups allow it to participate in hydrogen bonding and ionic interactions, enhancing its binding affinity to target proteins.
Anticancer Activity
The compound has been explored for its anticancer properties, particularly in targeting specific cancer cell lines. Studies indicate that similar pyridine derivatives can induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation through cell cycle arrest mechanisms. The presence of the 2-methylbut-3-yn-2-yl moiety may enhance these effects by increasing lipophilicity and cellular uptake .
Case Studies and Research Findings
-
Inhibition of Cancer Cell Proliferation
A study demonstrated that a related compound significantly inhibited the growth of pancreatic cancer cells in vitro, suggesting that modifications to the pyridine structure can lead to enhanced anticancer activity. The research highlighted the importance of substituent groups in modulating biological activity . -
Mechanistic Studies
In vitro assays have shown that compounds similar to this compound can disrupt microtubule dynamics in cancer cells, leading to increased multipolarity during mitosis—a hallmark of cancer cell death. This mechanism was confirmed through high-throughput screening methods .
Comparative Analysis with Similar Compounds
The unique structure of 2-[(2-Methylbut-3-yn-2-yla)mino]pyridine-3-carboxylic acid allows for distinct biological activities compared to similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Pyridine derivatives | Antimicrobial, Anticancer | Varies widely based on substituents |
| Quinoline derivatives | Antiviral, Antimalarial | Broad spectrum due to diverse substituents |
| Pyridinecarboxylic acids | Antioxidant, Anti-inflammatory | Commonly used in drug formulations |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
